molecular formula C23H18N2O4 B2865133 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile CAS No. 371203-61-1

2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile

Cat. No.: B2865133
CAS No.: 371203-61-1
M. Wt: 386.407
InChI Key: SRQONWMBCRIYIH-UHFFFAOYSA-N
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Description

The compound contains a trimethoxyphenyl (TMP) group, which is a common pharmacophore found in many bioactive agents . This group is known for its multi-activity or specific targeting, surpassing the activity of other derivatives at comparable concentrations .


Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures often involve complex organic synthesis procedures. For instance, compounds containing the TMP group have been synthesized through various methods, including reactions with chalcones .


Molecular Structure Analysis

The compound has a complex structure with multiple functional groups. The presence of the TMP group, a six-membered electron-rich ring, is one of the most critical and valuable cores of a variety of biologically active molecules .

Scientific Research Applications

Application in Corrosion Inhibition

One of the notable applications of derivatives similar to 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile is in the field of corrosion inhibition. A study by Dandia et al. (2013) synthesized derivatives, including 3-methyl-6-oxo-4-(3,4,5-trimethoxyphenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[3,4-b]pyridine-5-carbonitrile (AP-5), and tested their effectiveness in preventing corrosion of mild steel in an acidic environment. The derivatives exhibited mixed-type corrosion inhibition behavior, suggesting potential applications in metal protection in acidic conditions (Dandia, Gupta, Singh, & Quraishi, 2013).

Role in Crystal and Molecular Structure Analysis

Another significant application of such compounds is in crystallography and molecular structure analysis. For instance, Pandian et al. (2014) explored the crystal structures of derivatives, including ethyl 2-methyl-4-phenyl-5-oxo-5H-indeno[1,2-b]pyridine-3-carboxylate, revealing complex molecular interactions and configurations. These findings contribute to the understanding of molecular structures and are crucial in fields like pharmaceuticals and material science (Pandian, Naushad, Vijayakumar, Peters, & Mondikalipudur Nanjappagounder, 2014).

Implications in Optical and Electronic Device Engineering

The derivatives of this compound have potential applications in optical and electronic device engineering. Zedan, El-Taweel, and El-Menyawy (2020) investigated pyridine derivatives for their structural, optical, and diode characteristics. The study highlighted the potential of these compounds in developing photosensors and electronic devices, signifying their importance in the field of electronic materials and technology (Zedan, El-Taweel, & El-Menyawy, 2020).

Exploring Antiviral Properties

Research by Venkateshan et al. (2020) on azafluorene derivatives, which are structurally related, showcased their potential in inhibiting SARS CoV-2 RdRp. This suggests that derivatives of this compound could be explored for antiviral properties, particularly in the context of emerging viral threats (Venkateshan, Muthu, Suresh, & Ranjith Kumar, 2020).

Mechanism of Action

Target of Action

Compounds containing the trimethoxyphenyl (tmp) group, which is present in this compound, have been known to inhibit several targets such as tubulin, heat shock protein 90 (hsp90), thioredoxin reductase (trxr), histone lysine-specific demethylase 1 (hlsd1), activin receptor-like kinase-2 (alk2), p-glycoprotein (p-gp), and platelet-derived growth factor receptor β .

Mode of Action

One compound containing the tmp group was found to inhibit taq polymerase and telomerase, trigger caspase activation by a possible oxidative mechanism, down-regulate erk2 (extracellular signal regulated kinase 2) protein, and inhibit erks phosphorylation without acting directly on microtubules and tubulin . This suggests that 2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)-5H-indeno[1,2-b]pyridine-3-carbonitrile might have a similar mode of action.

Biochemical Pathways

The tmp group has been associated with the inhibition of several biochemical pathways, including those involving tubulin, hsp90, trxr, hlsd1, alk2, p-gp, and platelet-derived growth factor receptor β . These pathways play crucial roles in cell division, protein folding, oxidative stress response, histone demethylation, signal transduction, drug efflux, and cell proliferation, respectively .

Result of Action

Compounds containing the tmp group have been associated with notable anti-cancer effects, anti-fungal and anti-bacterial properties, antiviral activity, and significant efficacy against leishmania, malaria, and trypanosoma . They have also been associated with anti-inflammatory, anti-Alzheimer, anti-depressant, and anti-migraine properties .

Properties

IUPAC Name

2-methyl-5-oxo-4-(3,4,5-trimethoxyphenyl)indeno[1,2-b]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18N2O4/c1-12-16(11-24)19(13-9-17(27-2)23(29-4)18(10-13)28-3)20-21(25-12)14-7-5-6-8-15(14)22(20)26/h5-10H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRQONWMBCRIYIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C2C(=N1)C3=CC=CC=C3C2=O)C4=CC(=C(C(=C4)OC)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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